[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with the molecular formula C28H20Cl2N2O6S . This compound is characterized by the presence of multiple functional groups, including chlorobenzoyl, sulfonylhydrazinylidene, and benzoate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde to form 4-(4-chlorobenzoyloxy)benzaldehyde. This intermediate is then reacted with 4-chlorophenylsulfonylhydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as ultrasonic irradiation have been reported to enhance reaction efficiency and yield compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the sulfonylhydrazinylidene group to other functional groups.
Substitution: The chlorobenzoyl and benzoate groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
Major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [5-[(4-chlorobenzoyl)oxy]-2-{(E)-[(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate]
- [4-((E)-{[8-((2E)-2-{4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)-8-oxooctanoyl]hydrazono}methyl)-2-methoxyphenyl 4-chlorobenzoate]
Uniqueness
The uniqueness of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
765284-97-7 |
---|---|
Molecular Formula |
C27H17Cl3N2O6S |
Molecular Weight |
603.9 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H17Cl3N2O6S/c28-20-6-1-17(2-7-20)26(33)37-23-12-5-19(16-31-32-39(35,36)24-13-10-22(30)11-14-24)25(15-23)38-27(34)18-3-8-21(29)9-4-18/h1-16,32H/b31-16+ |
InChI Key |
JUZGSINCIGURPI-WCMJOSRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.